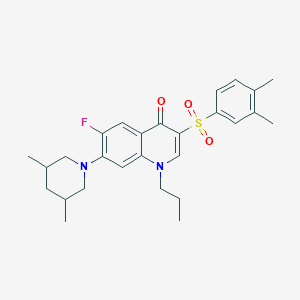

3-(3,4-Dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Description

This compound is a fluorinated quinolinone derivative characterized by a 3,4-dimethylbenzenesulfonyl group at position 3, a 3,5-dimethylpiperidin-1-yl substituent at position 7, and a propyl chain at position 1 of the dihydroquinolin-4-one core. The sulfonyl and piperidinyl groups contribute to its steric and electronic profile, which may impact solubility, bioavailability, and target affinity.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33FN2O3S/c1-6-9-29-16-26(34(32,33)21-8-7-19(4)20(5)11-21)27(31)22-12-23(28)25(13-24(22)29)30-14-17(2)10-18(3)15-30/h7-8,11-13,16-18H,6,9-10,14-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZUSLSQRLAXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related quinolinone derivatives, focusing on substituent variations and their implications.

Table 1: Structural and Functional Comparison

Key Findings :

Sulfonyl Group Variations :

- The 3,4-dimethylbenzenesulfonyl group in the target compound creates an asymmetric steric environment, which may reduce binding to flat hydrophobic pockets compared to the symmetrical 3,5-dimethylbenzenesulfonyl group in Analog 1 .

- The 3,5-dimethyl substitution in Analog 1 could enhance solubility due to reduced steric hindrance around the sulfonyl moiety.

In contrast, the morpholin-4-yl group in Analog 1 contains an oxygen atom, which enhances hydrogen-bonding capacity but may reduce cellular uptake due to higher polarity .

Pharmacological Implications: Piperidine derivatives are often associated with kinase inhibition (e.g., PI3K or CDK inhibitors), while morpholine-containing compounds are common in antimicrobial agents. These trends suggest divergent therapeutic potentials for the two analogs. The fluorine atom at position 6 in both compounds likely stabilizes the quinolinone core against metabolic oxidation, a feature critical for prolonged half-life.

Limitations in Available Data :

- No direct pharmacological or pharmacokinetic data for the target compound were found in the provided evidence. Comparisons are extrapolated from structural analogs and general medicinal chemistry principles.

Q & A

Q. Optimization strategies :

- Solvent selection : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) improves solubility of hydrophobic intermediates .

- Catalyst tuning : Palladium(II) acetate with Xantphos enhances coupling efficiency .

- Yield monitoring : Use HPLC or LC-MS to track reaction progress and adjust stoichiometry .

Basic: How is the compound structurally characterized, and what analytical methods are prioritized?

Answer:

Characterization requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl group at C3, piperidine at C7) . For example, the 3,5-dimethylpiperidine protons appear as distinct multiplets in ¹H NMR .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 543.2) and fragmentation patterns .

- X-ray crystallography : Resolves steric effects from the 3,4-dimethylbenzenesulfonyl and propyl groups .

Priority : NMR and HRMS are essential for purity (>98%) and structural validation, while XRD is reserved for ambiguous cases .

Basic: What are the hypothesized biological targets and mechanisms of action?

Answer:

The compound’s quinoline core and sulfonyl/piperidine substituents suggest dual mechanisms:

- Antibacterial activity : Inhibition of DNA gyrase or topoisomerase IV, common in fluoroquinolones .

- Anticancer potential : Piperidine-substituted quinolines often target kinase signaling (e.g., PI3K/AKT) or tubulin polymerization .

Q. Experimental validation :

- Enzyme assays : Use purified DNA gyrase (from E. coli) or kinase panels to measure IC₅₀ values .

- Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with ATP-based viability assays .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Answer:

Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence polarization) with cell-based results to rule out off-target effects .

- Purity verification : Re-test batches with ≥98% purity (via HPLC) to exclude confounding byproducts .

- Dose-response curves : Ensure EC₅₀/IC₅₀ values are consistent across ≥3 independent replicates .

Example : A study reporting weak antibacterial activity might have used non-standardized bacterial strains; repeating with ATCC strains clarifies results .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Answer:

The sulfonyl and fluoro groups may confer hydrolytic sensitivity. Stabilization approaches:

- pH buffering : Use phosphate buffer (pH 7.4) to prevent sulfonyl ester hydrolysis .

- Light protection : Store solutions in amber vials to avoid photodegradation of the quinoline core .

- Prodrug design : Mask the 4-ketone group as a hydrolyzable ester to enhance serum stability .

Accelerated stability testing : Conduct LC-MS stability screens at 40°C/75% RH for 4 weeks to predict shelf life .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound?

Answer:

Prioritize modifications to the:

- Sulfonyl group : Replace 3,4-dimethyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .

- Piperidine moiety : Test 3,5-dimethyl vs. 4-methyl analogs to reduce steric hindrance .

- Fluorine position : Compare C6-fluoro (current) with C8-fluoro derivatives for antibacterial potency .

Q. Methodology :

- Synthesize analogs via parallel chemistry .

- Screen against target panels (e.g., 10 kinases, 5 bacterial strains) .

Advanced: How to develop validated analytical methods for quantifying this compound in biological matrices?

Answer:

LC-MS/MS protocol :

Q. Validation parameters :

- Linearity : 1–1000 ng/mL (R² > 0.99).

- Recovery : ≥85% from plasma via protein precipitation (acetonitrile).

- Precision : ≤15% RSD intra-/inter-day .

Advanced: What computational modeling approaches predict target binding modes?

Answer:

- Molecular docking : Use AutoDock Vina with DNA gyrase (PDB: 1KZN) or PI3Kγ (PDB: 1E7U) to identify binding poses .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonyl-piperidine interaction .

- Free energy calculations (MM/PBSA) : Estimate ΔG binding for SAR prioritization .

Validation : Compare with mutagenesis data (e.g., Ala scanning of key gyrase residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.